3-Fluorophenanthrene
Overview
Description
3-Fluorophenanthrene is a fluorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon It consists of three fused benzene rings with a fluorine atom substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenanthrene typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective substitution at the third position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated quinones.
Reduction: Reduction reactions can convert it to fluorinated dihydrophenanthrenes.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Fluorinated quinones.
Reduction: Fluorinated dihydrophenanthrenes.
Substitution: Halogenated phenanthrenes.
Scientific Research Applications
3-Fluorophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluorophenanthrene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the electronic properties of the phenanthrene ring, affecting its reactivity and binding affinity to various biological targets. This can lead to changes in molecular pathways and biological effects.
Comparison with Similar Compounds
- 2-Fluorophenanthrene
- 4-Fluorophenanthrene
- 1-Fluoropyrene
- 3-Fluorofluoranthene
Comparison: 3-Fluorophenanthrene is unique due to the position of the fluorine atom, which can significantly alter its chemical and physical properties compared to other fluorinated phenanthrenes
Properties
IUPAC Name |
3-fluorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSQHUWREPHMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336177 | |
Record name | 3-fluorophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440-40-4 | |
Record name | 3-fluorophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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